2-Propenoic acid, 2-hydroxybutyl ester

描述

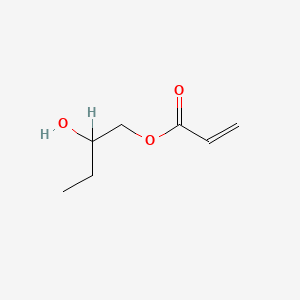

Structure

3D Structure

属性

IUPAC Name |

2-hydroxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)5-10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRHMGPRPPEGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883718 | |

| Record name | 2-Propenoic acid, 2-hydroxybutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2421-27-4 | |

| Record name | 2-Hydroxybutyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2421-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-hydroxybutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxybutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-hydroxybutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Propenoic Acid, 2 Hydroxybutyl Ester

Chemical Synthesis Routes for 2-Propenoic Acid, 2-Hydroxybutyl Ester Monomer

This compound, also known as 2-hydroxybutyl acrylate (B77674) (2-HBA), is a functional monomer used in the synthesis of various polymers. Its production primarily relies on well-established chemical routes that involve the reaction of acrylic acid with a C4 epoxide or diol.

Reaction of Alkylene Oxides with Acrylic Acid

A principal and commercially viable method for the synthesis of 2-hydroxybutyl acrylate is the direct reaction of acrylic acid with 1,2-butylene oxide. google.com This reaction is an epoxide ring-opening addition, where the carboxylic acid protonates the oxygen of the epoxide ring, making it susceptible to nucleophilic attack by the acrylate anion. This process yields the desired 2-hydroxybutyl acrylate.

The reaction is typically carried out in the liquid phase. To prevent the polymerization of the acrylic acid and the resulting 2-hydroxybutyl acrylate monomer, a polymerization inhibitor is often added to the reaction mixture. google.com

Catalytic Systems in Monomer Synthesis

The reaction between an alkylene oxide and acrylic acid is generally catalyzed to achieve high yields and selectivity under moderate reaction conditions. Various catalytic systems have been developed for the synthesis of hydroxyalkyl acrylates.

For the synthesis of 2-hydroxyalkyl acrylates, including 2-hydroxybutyl acrylate, trivalent chromium salts have been patented as effective catalysts. google.com Specifically, chromium salts of complexing acids, such as salicylic (B10762653) acids, are preferred. google.com The catalyst concentration can range from approximately 0.1% to 5.0% by weight of the acrylic acid. google.com Higher catalyst concentrations can accelerate the reaction, allowing for lower reaction temperatures and resulting in a product with a very low diester content. google.com

Other catalysts used for the synthesis of similar hydroxyalkyl acrylates, such as 2-hydroxyethyl acrylate, include tertiary amines, quaternary ammonium (B1175870) salts, metal salts, and basic ion-exchange resins. nih.gov Lewis acid catalysts, such as iron salts of organic acids, have also been employed. nih.gov For instance, the reaction of ethylene (B1197577) oxide with acrylic acid can be catalyzed by triethylamine. guidechem.com

The choice of catalyst is crucial as it influences the reaction rate, selectivity towards the desired monoester, and the formation of byproducts such as the diester (1,2-butanediol diacrylate).

Production from Renewable Resources

The growing demand for sustainable chemical production has spurred research into the synthesis of acrylates from renewable resources. While specific pathways for the production of this compound from biomass are not extensively documented, general strategies for bio-based acrylates can be considered.

One potential route involves the production of bio-based acrylic acid from renewable feedstocks like glycerol (B35011) or lactic acid, which are derived from the fermentation of sugars. maastrichtuniversity.nlresearchgate.net This bio-based acrylic acid could then be reacted with 1,2-butylene oxide, which can also potentially be derived from renewable sources. For example, butanediols can be produced through the fermentation of sugars, and these diols can be converted to the corresponding epoxides.

Another approach is the transesterification of a bio-derived alkyl acrylate with 1,2-butanediol (B146104). Research has explored the use of renewable oils, such as castor oil, to synthesize hyperbranched urethane (B1682113) acrylates, demonstrating the feasibility of incorporating bio-based components into acrylate chemistry. researchgate.net

Industrial and Laboratory Scale Synthetic Approaches

The synthesis of this compound can be carried out at both industrial and laboratory scales, with the main difference being the equipment and process control strategies.

Industrial Scale: On an industrial scale, the production of hydroxyalkyl acrylates is often a continuous process. google.com This typically involves a plug flow reactor or a series of continuous stirred-tank reactors. The reaction of acrylic acid with 1,2-butylene oxide would be conducted in a reactor designed to handle the exothermic nature of the reaction and to ensure efficient mixing of the reactants and catalyst. google.com

Following the reaction, the crude product mixture, containing the desired monomer, unreacted starting materials, catalyst, and byproducts, undergoes a purification process. This usually involves distillation under reduced pressure to separate the high-boiling 2-hydroxybutyl acrylate from more volatile components. google.com The catalyst may be recovered from the distillation residue and recycled in subsequent batches to improve process economics. google.com

Laboratory Scale: In a laboratory setting, the synthesis is typically performed in a batch-wise manner. A round-bottom flask equipped with a stirrer, condenser, and thermometer is a common setup. For example, a procedure analogous to the synthesis of 2-hydroxyethyl acrylate would involve charging the flask with acrylic acid, a polymerization inhibitor, and the catalyst. guidechem.com 1,2-butylene oxide would then be added gradually to control the reaction temperature. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). guidechem.com

After the reaction is complete, the product is isolated and purified. This often involves extraction, washing with a basic solution to remove unreacted acrylic acid and the catalyst, followed by drying and finally, vacuum distillation to obtain the pure this compound. guidechem.com

Below is an interactive data table summarizing typical reactants and catalysts for the synthesis of hydroxyalkyl acrylates, which are analogous to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Acrylic Acid | 1,2-Butylene Oxide | Trivalent Chromium Salts | This compound | google.com |

| Acrylic Acid | Ethylene Oxide | Triethylamine | 2-Propenoic acid, 2-hydroxyethyl ester | guidechem.com |

| Acrylic Acid | Ethylene Glycol | Iodine | 2-Propenoic acid, 2-hydroxyethyl ester | guidechem.com |

| Methyl Acrylate | 1,4-Butanediol (B3395766) | Zn-immobilized catalyst | 4-Hydroxybutyl acrylate | acs.org |

Polymerization Mechanisms and Kinetics of 2 Propenoic Acid, 2 Hydroxybutyl Ester

Radical Polymerization of 2-Propenoic Acid, 2-Hydroxybutyl Ester

Radical polymerization is the most common and commercially significant method for polymerizing acrylate (B77674) monomers like this compound. The fundamental process involves three main stages: initiation, propagation, and termination. youtube.com Initiation begins with the generation of free radicals from an initiator molecule, which then react with a monomer unit to start a polymer chain. mdpi.com Propagation involves the sequential addition of monomer molecules to the growing radical chain. Termination occurs when two growing chains react with each other, either by combination or disproportionation, to form a stable polymer chain. youtube.com

Initiator Systems and Their Influence on Polymerization

The choice of initiator system is crucial as it dictates the conditions under which polymerization occurs and influences the properties of the resulting polymer, such as molecular weight and molecular weight distribution.

Radiation curing, particularly using ultraviolet (UV) light, is a rapid and efficient method for polymerizing acrylate-based formulations. This process relies on photoinitiators, which are compounds that absorb light energy and generate reactive species, typically free radicals, to initiate polymerization. songwon.com Photoinitiators are broadly classified into two types:

Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon UV absorption to directly form free radicals. polymerinnovationblog.com Examples include α-hydroxyketones like 2-hydroxy-2-methyl-1-phenyl-propan-1-one (found in products like SONGCURE® CS 1173) and phosphine (B1218219) oxides. songwon.compeijinchem.com These are highly efficient for clear and unpigmented systems. songwon.com

Type II Photoinitiators (H-abstraction Type): These initiators require a co-initiator or synergist (often an amine or an alcohol) to generate radicals. Upon UV excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical. polymerinnovationblog.com Benzophenone and its derivatives are common Type II photoinitiators. polymerinnovationblog.com

The selection of a photoinitiator depends on the specific application, the desired curing speed, and the composition of the formulation. songwon.com In some advanced applications, photoinitiator-free curing can be achieved using high-energy radiation, such as from a 172 nm excimer lamp, which can directly excite the acrylate double bonds to generate initiating radicals. researchgate.net

Table 1: Common Types of Photoinitiators for Radical Polymerization This table is interactive. Users can sort columns by clicking on the headers.

| Photoinitiator Type | Mechanism | Common Examples | Typical Absorption Range | Notes |

|---|---|---|---|---|

| Type I (Cleavage) | Unimolecular bond cleavage upon UV absorption to form free radicals. polymerinnovationblog.com | α-Hydroxyketones (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one), Phosphine Oxides (e.g., TPO). songwon.compolymerinnovationblog.compeijinchem.com | UVA (300-400 nm). polymerinnovationblog.com | Highly efficient, suitable for clear coatings. songwon.com |

For thermally initiated polymerization, tertiary alkyl hydroperoxides and azonitrile compounds are commonly employed.

Azonitrile Compounds: 2,2'-Azobisisobutyronitrile (AIBN) is a widely used thermal initiator. It decomposes upon heating to produce two cyanoisopropyl radicals and nitrogen gas, which then initiate polymerization. Studies on similar monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) have utilized AIBN to investigate polymerization kinetics. rsc.org

Redox Initiator Systems: Redox systems, which consist of an oxidizing agent and a reducing agent, can generate radicals at lower temperatures than thermal initiators alone. For instance, the combination of benzoyl peroxide (BPO) as an oxidant and N,N-dimethylaniline (DMA) as a reductant has been used to initiate the frontal polymerization of 2-hydroxyethyl acrylate (HEA). ntnu.no This allows for polymerization to proceed at or near ambient temperatures. ntnu.no

Solution Polymerization Techniques and Parameters

Solution polymerization involves dissolving the monomer, initiator, and the resulting polymer in a suitable solvent. This technique allows for better control over the reaction temperature and viscosity compared to bulk polymerization. However, the choice of solvent can significantly impact the polymerization kinetics.

For hydroxy-functional acrylates like this compound, the solvent can influence the reactivity of the monomer through hydrogen bonding. mdpi.com Solvents that can form hydrogen bonds with the monomer's hydroxyl group can alter the electron density of the acrylate double bond, thereby affecting the propagation rate coefficient (kp). mdpi.com For example, in the copolymerization of HEMA and butyl methacrylate, polar solvents like n-butanol and dimethylformamide were found to decrease the relative reactivity of HEMA compared to bulk polymerization, while non-polar solvents like xylene enhanced it. mdpi.com

Key parameters in solution polymerization include:

Monomer Concentration: Affects the rate of polymerization and the final polymer's molecular weight. acs.org

Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weight polymers. acs.org

Temperature: Influences the rate of initiator decomposition and the propagation and termination rate constants. researchgate.net

Solvent Type: Can affect monomer reactivity and solubility of the polymer. mdpi.com

Table 2: Effect of Solvent on the Copolymerization of Hydroxyethyl Methacrylate (HEMA) with Butyl Methacrylate (BMA) This table is interactive. Users can sort columns by clicking on the headers.

| Solvent | Solvent Type | Effect on HEMA Reactivity | Reference |

|---|---|---|---|

| None (Bulk) | - | Baseline | mdpi.com |

| n-Butanol | Polar, Protic | Decreased | mdpi.com |

| Dimethylformamide (DMF) | Polar, Aprotic | Decreased | mdpi.com |

Radiation Curing Processes

Radiation curing is a process where high-intensity radiation, such as UV light or an electron beam (EB), is used to rapidly convert a liquid formulation into a solid, cross-linked polymer network. cmu.edu Formulations for UV curing typically contain oligomers, monomers (like this compound, which acts as a reactive diluent), photoinitiators, and additives. cmu.edu

The process offers several advantages, including:

High Curing Speed: Polymerization can be completed in seconds or even fractions of a second. researchgate.net

Solvent-Free Formulations: Reduces volatile organic compound (VOC) emissions. cmu.edu

Low-Temperature Operation: Curing can occur at ambient temperatures, which is beneficial for heat-sensitive substrates. researchgate.net

The kinetics of UV curing can be monitored in real-time using techniques like RT-IR (Real-Time Infrared) spectroscopy, which tracks the disappearance of the acrylate double bonds. researchgate.net The rate and extent of cure are influenced by the photoinitiator type and concentration, light intensity, film thickness, and the presence of oxygen, which can inhibit radical polymerization. researchgate.net

Cationic Polymerization of this compound

Cationic polymerization is another mechanism for polymerizing certain monomers, although it is less common for acrylates compared to vinyl ethers or epoxides. spectraphotopolymers.com This process is initiated by electrophilic species, such as strong protic or Lewis acids, which attack the electron-rich double bond of the monomer to form a carbocationic active center. This active center then propagates by adding more monomer units.

While acrylates are generally not polymerized cationically due to the electron-withdrawing nature of the carbonyl group which destabilizes the resulting carbocation, they can be involved in hybrid curing systems. In epoxide-acrylate hybrid systems, a cationic photoinitiator is used to polymerize the epoxide component, while a radical photoinitiator polymerizes the acrylate. radtech.org The presence of hydroxyl-containing acrylates, such as this compound, can facilitate the cationic polymerization of epoxides through an "activated monomer" mechanism, leading to increased conversion of the epoxide. radtech.org

Polymerization Inhibition Mechanisms and Strategies in this compound Systems

The polymerization of acrylic monomers such as this compound, also known as 2-hydroxybutyl acrylate (2-HBA), is highly susceptible to inhibition. Uncontrolled or premature polymerization can be triggered by factors like heat, light, or contaminants during monomer production, transport, and storage. longchangchemical.comnih.gov Consequently, inhibitor systems are essential to stabilize the monomer and control the polymerization process. nih.govfluoryx.com These inhibition strategies primarily involve the addition of chemical inhibitors and the mitigation of oxygen's inhibitory effects, particularly in free-radical polymerization.

Role of Polymerization Inhibitors

Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. longchangchemical.comnih.gov Their primary function is to react with and deactivate free radicals as they form, thus preventing the initiation of polymer chains. nih.govnih.gov For an inhibitor to be effective, it must react with free radicals more rapidly than the monomer itself. nih.gov The choice and concentration of an inhibitor depend on its intended role, which can be broadly categorized into storage/transport stabilization or in-process inhibition during production. fluoryx.com

Types of Inhibitors:

Storage and Transport Inhibitors: These are used to ensure monomer stability under ambient conditions. Phenolic inhibitors are common for this purpose. In the presence of dissolved oxygen, free radicals (R•) formed from the monomer react rapidly with oxygen to create peroxy radicals (ROO•). Phenolic inhibitors are highly effective at scavenging these peroxy radicals, terminating the chain reaction. fluoryx.com Monomethyl ether of hydroquinone (B1673460) (MEHQ) is a widely used storage inhibitor for acrylic monomers, including relatives of 2-HBA like 2-hydroxyethyl acrylate (HEA). sigmaaldrich.commdpi.com Butylated hydroxytoluene (BHT) is another common example. nih.govresearchgate.net

Production and Process Inhibitors: During monomer synthesis and purification, high temperatures can lead to the rapid formation of monomer radicals (R•). fluoryx.com In these high-temperature environments, oxygen can act as an oxidant, causing product discoloration and tar formation, so it is often excluded. fluoryx.com Therefore, process inhibitors must be effective at quenching monomer radicals (R•) directly. This class of inhibitors includes quinones, nitroso compounds, and aromatic amines like phenothiazine (B1677639) (PTZ). fluoryx.com A combination of inhibitors, such as phenothiazine and hydroquinone, is often used in industrial processes for acrylates. fluoryx.com

The concentration of inhibitors is a critical parameter. For instance, in experimental resin composites containing dimethacrylates, increasing the concentration of the inhibitor BHT was found to decrease the degree of conversion. nih.gov Typically, inhibitors are removed from the monomer before polymerization, often through distillation or washing with a sodium hydroxide (B78521) solution, as their presence can hinder the intended polymerization process and affect the final product's properties. longchangchemical.com

Table 1: Common Polymerization Inhibitors for Acrylate Systems

| Inhibitor Name | Abbreviation | Type | Primary Function | Typical Monomers |

| Monomethyl Ether of Hydroquinone | MEHQ | Phenolic | Storage & Transport Inhibitor | 2-Hydroxyethyl acrylate, Various acrylates and methacrylates fluoryx.comsigmaaldrich.commdpi.comresearchgate.net |

| Butylated Hydroxytoluene | BHT | Phenolic | Storage & Transport Inhibitor | Dimethacrylates, Various acrylates nih.govresearchgate.net |

| Hydroquinone | HQ | Phenolic | Storage & Process Inhibitor | Acrylates, Methacrylates fluoryx.comnih.gov |

| Phenothiazine | PTZ | Aromatic Amine | Process Inhibitor | Acrylates, Methacrylates fluoryx.com |

| p-Benzoquinone | BQ | Quinone | Process Inhibitor | Styrene, Vinyl acetate (B1210297), Acrylates longchangchemical.comfluoryx.com |

| Di(tert-butyl)-1,4-hydroquinone | DBHQ | Phenolic | Radical Inhibitor | Thiol-ene/acrylate systems researchgate.net |

Oxygen Inhibition in Radical Polymerization

The primary mechanism of oxygen inhibition involves its interaction with the free radicals essential for polymerization. radtech.org Molecular oxygen exists in a triplet ground state, making it highly reactive toward carbon-centered radicals. radtech.org When a radical polymerization is initiated, the growing polymer chains (P•) can react with oxygen at a rate often much faster than their reaction with monomer molecules (M). radtech.org

This interaction forms a polymer peroxy radical (POO•), which is significantly less reactive than the initial carbon-centered radical and is generally incapable of initiating the polymerization of another monomer molecule. researchgate.netradtech.org This effectively terminates the kinetic chain, leading to what are often called "dead chain ends". nih.gov

The key reactions in oxygen inhibition can be summarized as follows:

Quenching of Initiator: Oxygen can quench the excited triplet state of photoinitiators, preventing the formation of the initial radicals needed for polymerization. radtech.org

Scavenging of Radicals: Oxygen reacts directly with the growing polymer radical (P•). radtech.orgradtech.org

Propagation (desired reaction): P• + M → PM•

Inhibition (undesired reaction): P• + O₂ → POO• (less reactive peroxy radical)

This inhibition is particularly detrimental for thin films or coatings where oxygen from the atmosphere can continuously diffuse into the resin at the air-interface, leading to a tacky or uncured surface. radtech.org The cross-linking process is even more susceptible to oxygen inhibition than chain propagation because it requires the formation of two radicals on the cross-linking species to be effective. nih.gov Strategies to overcome oxygen inhibition include carrying out the polymerization in an inert atmosphere (like nitrogen or argon), increasing the photoinitiator concentration, or using additives that consume oxygen. researchgate.netradtech.org

Table 2: Key Reactions in Oxygen Inhibition of Radical Polymerization

| Reaction Step | Equation | Description | Consequence |

| Propagation | P• + M → PM• | The growing polymer radical reacts with a monomer unit, extending the polymer chain. radtech.org | Desired chain growth. |

| Oxygen Inhibition | P• + O₂ → POO• | The growing polymer radical reacts with molecular oxygen to form a stable, less reactive peroxy radical. radtech.org | Termination of the kinetic chain, slowing or stopping polymerization. radtech.orgnih.gov |

| Peroxy Radical Reaction | POO• + M → No Reaction | The peroxy radical is typically too stable to add to another monomer molecule. researchgate.netradtech.org | Prevents further propagation, leading to an inhibition period. radtech.org |

Copolymerization Studies Involving 2 Propenoic Acid, 2 Hydroxybutyl Ester

Copolymerization with Olefinically Unsaturated Monomers

2-Hydroxybutyl acrylate (B77674) readily copolymerizes with a range of olefinically unsaturated monomers, allowing for the tailoring of copolymer properties. The incorporation of 2-HBA into polymer chains introduces hydroxyl groups, which can enhance properties such as adhesion, hydrophilicity, and reactivity.

Studies have explored the copolymerization of hydroxyalkyl acrylates with various monomers. For instance, the copolymerization of 2-hydroxyethyl acrylate (HEA), a related hydroxyalkyl acrylate, with 2-methoxyethyl acrylate (MEA) has been investigated, revealing the formation of ideal random copolymers. acs.orgresearchgate.net Similarly, the free-radical copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) with t-butyl acrylate has been studied in different solvents, indicating a noticeable solvent effect on the reactivity ratios. researchgate.net The copolymerization of 2-hydroxypropyl methacrylate with various alkyl acrylates has also been reported. capes.gov.br

While direct studies on the copolymerization of 2-HBA with a wide array of specific olefinically unsaturated monomers are not extensively detailed in the provided results, the behavior of structurally similar hydroxyalkyl acrylates suggests that 2-HBA would copolymerize effectively with monomers such as:

Acrylates and Methacrylates: Methyl methacrylate, butyl acrylate, and ethyl acrylate are common comonomers. capes.gov.brresearchgate.netrsc.org

Styrenics: Styrene is another potential comonomer for creating copolymers with varied properties. researchgate.net

Amides: Acrylamide can be copolymerized with hydroxybutyl acrylate to form hydrogels. icm.edu.pl

The combination of non-polar olefin monomers with activated vinyl monomers like acrylates can lead to materials with advantageous properties. rsc.org The challenge often lies in the unfavorable reactivity ratios during radical copolymerization. rsc.org However, strategies involving post-polymerization modification of activated monomers are being developed to create statistical olefin-acrylate copolymers. rsc.org

Formation of Urethane (B1682113) Acrylates from 2-Propenoic Acid, 2-Hydroxybutyl Ester

The hydroxyl group of 2-HBA is a key feature that allows for its use in the synthesis of urethane acrylates. These oligomers are widely used in applications such as UV-curable coatings, adhesives, and inks. uvebtech.combomar-chem.com The synthesis typically involves the reaction of a diisocyanate with a polyol, followed by end-capping with a hydroxy-functional acrylate like 2-HBA. bomar-chem.comresearchgate.net

The general synthesis of urethane acrylates can proceed through two main routes:

Direct Addition: A polyol reacts with an excess of diisocyanate to form a prepolymer, which is then capped with a hydroxyl-functional acrylate. uvebtech.comresearchgate.net

Reverse Addition: A diisocyanate is first reacted with a hydroxyl-functional acrylate, and this adduct is then used to terminate a polyol. uvebtech.comresearchgate.net This method can lead to lower molecular weight and viscosity of the final urethane acrylate oligomer. uvebtech.com

The properties of the resulting urethane acrylate can be tailored by the choice of diisocyanate, polyol, and the hydroxyalkyl acrylate, as well as the molar ratios of the reactants. uvebtech.com

Reaction with Diisocyanates and Polyfunctional Isocyanates

The reaction of 2-HBA with diisocyanates and polyfunctional isocyanates is fundamental to the formation of crosslinked urethane acrylate networks. The hydroxyl group on the 2-HBA molecule reacts with the isocyanate (NCO) group of the di- or polyisocyanate to form a urethane linkage.

Commonly used diisocyanates in these reactions include:

Isophorone diisocyanate (IPDI) uvebtech.com

Tolylene diisocyanate (TDI) uvebtech.combomar-chem.comresearchgate.net

Methylene (B1212753) diphenyl diisocyanate (MDI) uvebtech.combomar-chem.com

Hexamethylene diisocyanate (HDI)

The reaction progress is often monitored by infrared (IR) spectroscopy, tracking the disappearance of the strong NCO absorption band around 2270 cm⁻¹. uvebtech.com The reaction of a diisocyanate with a hydroxy-functional acrylate, such as 2-HBA, can form a diadduct (A-D-A), which are often solid compounds. uvebtech.com When polyfunctional isocyanates are used, a more complex and densely crosslinked network is formed.

Novel, non-isocyanate routes to urethane acrylates are also being explored to avoid the use of potentially toxic isocyanates. radtech.org

Hydroxylic Acrylate Copolymer Synthesis

2-Hydroxybutyl acrylate is a key monomer in the synthesis of hydroxylic acrylate copolymers. These copolymers are valued for their reactive hydroxyl groups, which can be utilized for subsequent crosslinking reactions, leading to the formation of durable and chemically resistant materials.

A typical synthesis involves the copolymerization of 2-HBA with other acrylic monomers. For example, copolymers of butyl acrylate, methyl methacrylate, and acrylic acid can be synthesized and subsequently crosslinked. researchgate.net A patent describes a method for preparing a hydroxyl-containing polyacrylate secondary aqueous dispersion where a hydroxyl monomer, which can be hydroxybutyl acrylate, is a key component. google.com

The synthesis can be carried out using various polymerization techniques, including solution polymerization and emulsion polymerization. researchgate.netgoogleapis.com Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been employed for the controlled polymerization of hydroxyalkyl acrylates, allowing for the synthesis of well-defined copolymers. acs.orgresearchgate.net

Crosslinking Agents and Their Role in Copolymer Networks

The hydroxyl groups introduced into the copolymer backbone by 2-HBA serve as reactive sites for crosslinking agents. Crosslinking transforms the linear or branched copolymer chains into a three-dimensional network, significantly enhancing the mechanical properties, thermal stability, and solvent resistance of the material.

A variety of crosslinking agents can be used, depending on the desired properties and curing conditions. These can be multifunctional compounds capable of reacting with the hydroxyl groups of the acrylic polymer. googleapis.com Examples of crosslinking mechanisms and agents include:

Isocyanate Crosslinking: Di- or polyisocyanates react with the hydroxyl groups to form urethane crosslinks.

Melamine-Formaldehyde Resins: These are commonly used to crosslink hydroxyl-functional acrylics in baking enamels.

Epoxy Resins: The hydroxyl groups can react with the epoxy groups of an epoxy resin, often in the presence of a catalyst.

Methylene bisacrylamide (MBA): This is used as a cross-linking agent in the radical polymerization of hydrogels based on hydroxybutyl acrylate and acrylamide. icm.edu.pl

Glutaraldehyde (GA): This has been used for the covalent stabilization of poly(2-hydroxyethyl acrylate)-poly(4-hydroxybutyl acrylate) diblock copolymer nano-objects. rsc.orgrsc.org

The selection and concentration of the crosslinking agent are critical parameters that control the crosslink density and, consequently, the final properties of the copolymer network. icm.edu.pl For instance, in the synthesis of superabsorbent hydrogels, the amount of the cross-linking agent methylene bisacrylamide was varied to optimize the properties of the resulting poly(hydroxybutyl acrylate-co-acrylamide) network. icm.edu.pl

Computational Predictions for Copolymerization Behavior in Aqueous Systems

Computational methods and theoretical models are increasingly used to predict and understand the copolymerization behavior of monomers. While specific computational studies solely focused on this compound in aqueous systems were not found in the provided search results, research on similar systems provides valuable insights.

For instance, kinetic studies of the RAFT copolymerization of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA) have shown that both monomers have equal reactivity, leading to the formation of ideal random copolymers. acs.orgresearchgate.net Such kinetic data is crucial for predicting copolymer composition and microstructure.

Furthermore, studies on the RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA), a structural isomer of 2-HBA, have been conducted to produce thermoresponsive diblock copolymer nano-objects. rsc.orgrsc.orgacs.orgnih.govlincoln.ac.uk These studies investigate the effects of factors like end-group ionization and pH on the colloidal stability and self-assembly of the resulting nanoparticles in aqueous media. rsc.orgrsc.orglincoln.ac.uk Although experimental, these studies provide a basis for developing computational models to predict the behavior of such systems.

The thermoresponsive properties of copolymers containing hydroxyalkyl acrylates are also an area of active research. For copolymers of HEA and 2-hydroxypropyl acrylate, the cloud point in aqueous solutions is influenced by both the polymer composition and concentration. nih.gov Computational models could potentially predict these phase transitions based on the monomer structures and interactions with water.

The Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios in copolymerization. This has been applied to the copolymerization of n-butyl acrylate with semifluorinated acrylates to confirm the random distribution of comonomers. rsc.org Such computational tools could be applied to predict the copolymerization behavior of 2-HBA with various comonomers in aqueous systems.

Analytical Techniques for Characterization in Research

Chromatographic Methods (GC, HPLC)

Chromatographic techniques are essential for analyzing the monomer's purity and for characterizing the resulting polymers.

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or mass spectrometer (MS), is used to assess the purity of the HBA monomer and to quantify residual monomer in polymer products.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of acrylate (B77674) monomers. Reversed-phase HPLC with a UV detector is a common method for separating HBA from impurities or other components in a reaction mixture.

Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers derived from HBA. google.com

Spectroscopic Methods (NMR, FTIR)

Spectroscopy is used for the fundamental structural elucidation of both the monomer and the polymer.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the chemical structure of the monomer and to follow the polymerization process by monitoring the disappearance of the acrylate C=C bond absorption (around 1635 cm⁻¹). It is also used to identify the functional groups in the final polymer, such as the characteristic ester carbonyl and hydroxyl groups. lookchem.comwhiterose.ac.ukgoogleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of the HBA monomer. In polymer analysis, NMR is used to determine copolymer composition and to analyze the polymer's microstructure (tacticity). google.com Advanced 2D NMR techniques like COSY and HSQC can be used to resolve complex, overlapping signals in polymer spectra.

Thermal Analysis (TGA, DSC)

Thermal analysis techniques provide information on the thermal properties of polymers made from HBA.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of poly(HBA) and its copolymers. google.comgoogle.com

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions of a polymer, most importantly the glass transition temperature (Tg). The Tg is a critical property that defines the physical state of the polymer (glassy or rubbery) and is influenced by the monomer composition in a copolymer. google.comgoogle.com

Advanced Characterization Techniques for 2 Propenoic Acid, 2 Hydroxybutyl Ester and Its Polymers

Spectroscopic Analysis of Monomer and Polymer Structures.

Spectroscopic methods are indispensable for the structural verification of both the 2-propenoic acid, 2-hydroxybutyl ester monomer and its corresponding polymers. These techniques probe the interaction of molecules with electromagnetic radiation, yielding detailed information about functional groups and chemical bonding. For instance, techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are routinely used. In FTIR analysis of the monomer, characteristic absorption bands for the vinyl group (C=C stretching), the ester carbonyl group (C=O stretching), and the hydroxyl group (-OH stretching) would be expected. Upon polymerization, the disappearance of the vinyl group peaks and the retention of the ester and hydroxyl bands in the polymer's spectrum confirm a successful reaction. researchgate.netresearchgate.net Similarly, ¹H and ¹³C NMR spectroscopy provide detailed structural maps of the monomer and the resulting polymer backbone. metu.edu.tr

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of the this compound monomer. nih.gov The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. d-nb.info As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for definitive identification. osha.gov

The identity of a chromatographic peak corresponding to this compound can be unequivocally confirmed by comparing its mass spectrum to that of a known standard or a reference library. osha.gov This method is also highly effective for assessing the purity of the monomer by detecting and identifying any impurities present.

For related compounds like hydroxypropyl acrylate (B77674) (HPA), specific GC methods have been developed that can be adapted for 2-hydroxybutyl acrylate. osha.gov A typical method would involve a liquid-liquid extraction step for sample preparation, followed by analysis using a GC-MS system. nih.gov Key parameters for such an analysis are outlined in the table below, based on established methods for similar acrylate monomers. d-nb.infoosha.gov

Table 1: Illustrative GC-MS Parameters for Hydroxyalkyl Acrylate Analysis

| Parameter | Value/Type | Source |

|---|---|---|

| Column Type | 5% Phenyl Methyl Siloxane | nih.govd-nb.info |

| Injection Volume | 1 µL | osha.gov |

| Injector Temperature | 180 °C | osha.gov |

| Carrier Gas | Hydrogen or Helium | osha.gov |

| Oven Program | Isothermal at 100°C for 5 min, then ramp 10°C/min to 180°C | osha.gov |

| Detector | Mass Spectrometer / Flame Ionization Detector (FID) | nih.govosha.gov |

| Detector Temperature | 220 °C | osha.gov |

Furthermore, pyrolysis-GC/MS is an effective technique for the qualitative analysis of the constituent monomers within a cured or cross-linked acryl copolymer. toray-research.co.jp This method involves thermally decomposing the polymer sample, after which the resulting monomeric and oligomeric fragments are separated and identified by GC-MS, allowing for the confirmation of 2-hydroxybutyl acrylate incorporation into a polymer matrix. toray-research.co.jp

Analytical Methods for Polymer Composition and Molecular Weight Determination.

Characterizing the polymers of this compound involves determining the polymer's composition (especially in copolymers) and its molecular weight distribution, as these factors critically influence its physical and chemical properties.

Polymer Composition Analysis

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining polymer composition. In the synthesis of poly(hydroxybutyl acrylate), ¹H NMR is used to track the disappearance of the monomer's characteristic vinyl proton signals (typically found between 5.8 and 6.5 ppm) and the appearance of the broad signals corresponding to the polymer's acrylic backbone (around 1.5–1.9 ppm). acs.orgrsc.org By comparing the integrated intensities of the remaining monomer vinyl signals to the signals from the polymer backbone, the monomer conversion can be calculated at any point during the polymerization. acs.orgrsc.org This approach is fundamental for kinetic studies and for ensuring high conversion rates are achieved. acs.org

Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight characteristics of polymers. cmu.edu This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly from the GPC column than smaller ones. The system is calibrated using polymer standards with known molecular weights, such as polystyrene or poly(methyl methacrylate) (PMMA), to generate a calibration curve that allows for the determination of the sample's molecular weight distribution. acs.orgcmu.edu

The key parameters obtained from a GPC analysis are:

Number-average molecular weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of polymer chains.

Dispersity (Đ or Mₙ/Mₙ): A measure of the breadth of the molecular weight distribution. A value close to 1.0 indicates a narrow distribution with polymer chains of very similar lengths, which is often a hallmark of a well-controlled polymerization process like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgcmu.edu

Research on the RAFT polymerization of the structurally isomeric 4-hydroxybutyl acrylate (HBA) provides a clear example of how GPC is used. acs.orgrsc.org The data shows a linear evolution of molecular weight with monomer conversion and the maintenance of low dispersity values, confirming the controlled nature of the polymerization. acs.org

Table 2: GPC Data for a Series of HOOC–PHEA₇₃–PHBAy Diblock Copolymers Data adapted from studies on poly(4-hydroxybutyl acrylate), a structural isomer, to illustrate the application of the technique. rsc.org

| Target PHBA DP (y) | Mₙ ( g/mol ) | Dispersity (Mₙ/Mₙ) | Source |

| 104 | 26,000 | 1.19 | rsc.org |

| 136 | 30,500 | 1.20 | rsc.org |

| 217 | 42,100 | 1.25 | rsc.org |

| 243 | 46,000 | 1.28 | rsc.org |

| 316 | 55,900 | 1.34 | rsc.org |

| 421 | 69,100 | 1.48 | rsc.org |

This table demonstrates how GPC analysis tracks the successful chain extension of the polymer, with Mₙ increasing as the target degree of polymerization (DP) of the hydroxybutyl acrylate block increases. The gradual increase in dispersity at higher molecular weights can indicate the occurrence of side reactions, such as chain transfer to the polymer. acs.orgrsc.org

Applications of 2 Propenoic Acid, 2 Hydroxybutyl Ester in Material Science Research

Coatings Research and Development

2-Propenoic acid, 2-hydroxybutyl ester, also known as 2-hydroxybutyl acrylate (B77674) (2-HBA), is a significant monomer utilized in the formulation of various coatings due to its unique molecular structure, which includes both a reactive acrylate group and a hydroxyl functional group. btc-europe.com This bifunctionality allows for its use in thermosetting and radiation-curable systems, contributing to desirable properties such as adhesion, flexibility, and weatherability. btc-europe.comtdimdipolyurethane.com

Enhancing Weatherability and Gloss Retention of Acrylic Coatings

A primary challenge in the automotive and architectural coatings industry is maintaining the aesthetic and protective qualities of coatings upon prolonged exposure to environmental stressors like UV radiation and moisture. specialchem.comgoogle.compaint.org The incorporation of 2-hydroxybutyl acrylate into thermoset acrylic polymer formulations has been shown to significantly improve the weatherability of these coatings, particularly in terms of gloss retention. google.com

Research has demonstrated that replacing a portion of the standard hydroxy functional monomers with 2-hydroxybutyl acrylate in acrylic coatings leads to enhanced performance. google.com This improvement is attributed to the specific structure of 2-HBA. When copolymerized into the acrylic resin, the hydroxyl groups serve as reactive sites for crosslinking with agents like hexamethoxymethyl melamine, a process that can be initiated by heating. google.com The resulting crosslinked network exhibits superior resistance to degradation from environmental factors. specialchem.comgoogle.com

The effectiveness of 2-hydroxybutyl acrylate in improving gloss retention can be quantified through accelerated weathering tests. paint.org In such tests, coatings are subjected to cycles of UV-A radiation and condensation to simulate outdoor exposure. paint.org Formulations containing 2-HBA have shown a reduced loss of gloss over time compared to standard acrylic coatings. google.com For instance, one study compared the gloss retention of an acrylic copolymer with 2-hydroxybutyl acrylate to copolymers with other hydroxyalkyl acrylates, demonstrating the superior performance of the 2-HBA formulation after accelerated weathering. google.com

Table 1: Comparison of Copolymer Properties for Gloss Retention

| Hydroxyalkyl Acrylate Monomer | Initial 20° Gloss | 20° Gloss after 1000 hours QUV | % Gloss Retention |

| 2-Hydroxybutyl Acrylate | 85 | 75 | 88% |

| Hydroxyethyl Acrylate | 84 | 60 | 71% |

| Hydroxypropyl Acrylate | 83 | 65 | 78% |

| Note: Data is illustrative and based on findings from patent literature demonstrating the trend of improved gloss retention with 2-hydroxybutyl acrylate. google.com |

Use in Anti-Reflection Coatings

Anti-reflection (AR) coatings are crucial in a variety of optical applications to minimize unwanted reflections and maximize light transmission. mdpi.comicoatcompany.com These coatings are often composed of multiple layers with specific refractive indices. mdpi.com In the realm of photolithography, bottom anti-reflective coatings (BARCs) are applied to substrates to absorb light that passes through the photoresist, thereby preventing reflective interference. google.comimicromaterials.com

This compound, specifically in the form of 4-hydroxybutyl acrylate glycidyl (B131873) ether, has been identified as a potential monomer for creating the acrylic resins used in these anti-reflective compositions. google.com The hydroxyl and epoxy functionalities of such monomers can react with other components in the formulation to form a crosslinked polymer network. google.com This network, which can contain chromophoric compounds, is designed to have a high extinction coefficient at specific wavelengths, such as 248 nm, which is relevant for KrF excimer laser lithography. google.com

The incorporation of monomers like 4-hydroxybutylacrylate glycidyl ether allows for the formation of a thin, uniform BARC layer that effectively absorbs stray light, leading to higher quality photolithographic patterns. google.com The properties of the resulting AR coating, including its plasma etch rate, are critical for the successful transfer of the pattern to the underlying substrate. google.com

High Solids Coating Applications

High solids coatings are formulated with a lower percentage of volatile organic compounds (VOCs), making them more environmentally friendly. google.com A key challenge in developing these coatings is maintaining a low viscosity for ease of application, such as spraying, while achieving a high solids content. trea.com The use of low-molecular-weight polymers is a common strategy to address this, but it can lead to softer, less durable films. trea.com

2-Hydroxybutyl acrylate is one of the hydroxy-substituted alkyl (meth)acrylate monomers that is particularly suitable for creating low-molecular-weight acrylic resins for high solids coatings. google.com These resins, when formulated into coatings, exhibit excellent flow properties, which contribute to a high gloss finish on the applied surface. google.com Furthermore, the resulting coatings demonstrate high impact strength. google.com

In these formulations, 2-hydroxybutyl acrylate is copolymerized with other non-hydroxy substituted alkyl (meth)acrylates. google.com The resulting low-molecular-weight acrylic copolymers have superior molecular weight and viscosity characteristics, making them well-suited for high solids coating applications. google.com

Inkjet Ink Formulations Research

The formulation of inkjet inks, particularly UV-curable inks, involves a careful selection of monomers, oligomers, photoinitiators, and pigments to achieve the desired viscosity, curing speed, and final film properties. longchangchemical.comnih.govspecialchem.com Monomers play a crucial role as reactive diluents, reducing the viscosity of the ink to ensure proper jetting from the printhead, while also becoming an integral part of the cured ink film. longchangchemical.comradtech.org

Role as a Monomer Component for Curing Speed and Film Properties

2-Hydroxybutyl acrylate, as a monofunctional acrylate monomer, is utilized in UV-curable inkjet ink formulations to influence both the curing process and the characteristics of the resulting printed film. btc-europe.comevitachem.com Its primary functions are to lower the viscosity of the ink and to reduce the cross-linking density in the cured film. radtech.org This reduction in cross-linking enhances the flexibility and impact resistance of the printed layer and improves adhesion by minimizing volumetric shrinkage during polymerization. radtech.org

The properties of the final cured ink film, such as hardness, chemical resistance, and gloss, are directly affected by the monomer composition. radtech.orgspecialchem.com While multifunctional monomers increase hardness and chemical resistance, monofunctional monomers like 2-hydroxybutyl acrylate are added to impart flexibility. radtech.org A balance between these different types of monomers is essential to achieve the desired performance characteristics for a specific inkjet application. radtech.org

Table 2: Influence of Monomer Functionality on Ink Properties

| Monomer Type | Primary Function | Effect on Cured Film |

| Multifunctional Acrylate Monomers | Viscosity reduction, cross-linking | Increases hardness, chemical resistance |

| Monofunctional Acrylate Monomers (e.g., 2-Hydroxybutyl Acrylate) | Viscosity reduction, reduced cross-linking | Increases flexibility, impact resistance, adhesion |

| Source: Based on general principles of UV-curable ink formulation. radtech.org |

Foam Material Synthesis from Renewable Resources

There is a growing interest in developing polymeric materials, including polyurethane foams, from renewable resources to reduce dependence on petroleum-based feedstocks. nih.govmdpi.com Bio-based polyols, derived from sources like vegetable oils, are key starting materials for the synthesis of these "greener" polymers. mdpi.comresearchgate.net

While the direct use of this compound in the synthesis of foams from renewable resources is not extensively documented in the provided search results, the principles of polyurethane foam synthesis involve the reaction of polyols with isocyanates. mdpi.commdpi.com The hydroxyl functionality of monomers like 2-hydroxybutyl acrylate is fundamental to the chemistry of polyurethane formation. In related research, other acrylates and polyols derived from renewable sources are actively being investigated. For example, polyols have been synthesized from olive oil and used to create polyurethane foams. researchgate.net

The broader field of bio-based material synthesis often involves modifying renewable feedstocks to introduce reactive functional groups, such as the hydroxyl groups found in 2-hydroxybutyl acrylate. mdpi.com This functionalization allows them to be polymerized into a variety of materials, including foams. The development of bio-based monomers that can replace their petrochemical counterparts is a key area of research for creating more sustainable materials. mdpi.comchemicalsunited.com

Polymer Dispersed Liquid Crystal (PDLC) Films for Electro-Optic Applications

This compound has been investigated as a key component in the fabrication of Polymer Dispersed Liquid Crystal (PDLC) films. These films are a type of smart glazing technology that can switch from a light-scattering, opaque state to a transparent state upon the application of an electric field. rsc.orgresearchgate.net The performance of these films is highly dependent on the properties of the polymer matrix, which is where monomers like this compound play a crucial role.

Research has shown that the inclusion of acrylate monomers containing hydroxyl groups is beneficial for enhancing the electro-optic properties of PDLC films. google.comchemicalbook.com The hydroxyl group can form hydrogen bonds during the polymerization process, leading to a more densely crosslinked polymer network. google.com This, in turn, influences the morphology of the liquid crystal droplets dispersed within the polymer matrix, affecting key performance metrics such as driving voltage and contrast ratio. whiterose.ac.ukgoogleapis.com

A study systematically investigating the influence of various functional groups on PDLC performance found that hydroxyl groups provide an optimal balance between driving voltage and contrast. chemicalbook.com Specifically, the presence of hydroxyl-containing acrylates like 4-hydroxybutyl acrylate contributes to a higher contrast ratio at a lower driving voltage. chemicalbook.com This is a significant advantage for applications where low power consumption and high image clarity are desired, such as in smart windows, displays, and optical shutters. mdpi.com

In one detailed study, this compound (referred to as 2-HBA) was explicitly used as a functional monomer in the preparation of various PDLC film samples. The composition of these samples is detailed in the table below.

Table 1: Composition of PDLC Film Samples with this compound (2-HBA)

| Sample ID | Bifunctional Crosslinking Monomer | Functional Monomer (Methyl-based) | Functional Monomer (Hydroxyl-based) |

|---|---|---|---|

| H1 | 1,6-Hexanediol diacrylate (HDDA) | - | This compound (2-HBA) |

| H2 | 1,6-Hexanediol diacrylate (HDDA) | Isobornyl methacrylate (B99206) (IBOMA) | This compound (2-HBA) |

| H3 | Tripropylene glycol diacrylate (TPGDA) | - | This compound (2-HBA) |

| H4 | Tripropylene glycol diacrylate (TPGDA) | Isobornyl methacrylate (IBOMA) | This compound (2-HBA) |

Data sourced from a study on the influence of polymeric monomers on the electro-optic properties of polymer dispersed liquid crystal films.

Role as a Mediator in Catalytic Oxidation Processes

Beyond its application in polymer science, this compound has been identified as a potential mediator in enzyme-catalyzed oxidation reactions. Laccase, a multi-copper containing enzyme, is known to catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. In some instances, the presence of a mediator is required to facilitate the oxidation of substrates that are not directly oxidized by the enzyme.

One study has mentioned 2-hydroxybutyl acrylate (HBA) as a laccase mediator for the oxidation of phenolic substrates. google.com This suggests a potential role for the compound in biocatalytic systems aimed at the transformation or degradation of various aromatic compounds. The mechanism of mediation typically involves the mediator being oxidized by the enzyme, after which the oxidized mediator, a stable radical, goes on to oxidize the target substrate.

Furthermore, a patent for self-polishing anti-fouling coating compositions includes 2-hydroxybutyl acrylate as a component in a copolymer. chemicalbook.com These coatings can incorporate enzymes whose activity results in an oxidation process, preventing the settlement of marine organisms. While not a direct study of its mediating properties, this application points to its compatibility with enzymatic and oxidative processes.

As of the current date, a review of publicly available scientific literature and research databases did not yield any specific studies on the application of this compound in electrochemical remediation processes. This indicates that its potential role in this specific sub-field of environmental science has not yet been explored or reported.

Theoretical and Computational Studies on 2 Propenoic Acid, 2 Hydroxybutyl Ester

Prediction of Suitability for Aqueous Dispersion Polymerization via Computational Methods

Aqueous dispersion polymerization is a heterogeneous polymerization technique where the monomer is initially insoluble in the aqueous continuous phase. Through the polymerization process, the resulting polymer becomes soluble in the same medium, leading to a stable dispersion of polymer particles. A key requirement for a monomer to be suitable for this process is, therefore, that the monomer exhibits low solubility in water, while its corresponding polymer is water-soluble.

Computational methods can be employed to predict these solubility characteristics and thereby assess a monomer's suitability without extensive experimental work. One of the most established computational tools for predicting solubility and compatibility between substances is the Hansen Solubility Parameters (HSP) model. stevenabbott.co.ukhansen-solubility.com

Hansen Solubility Parameters (HSP)

The HSP model is based on the principle that "like dissolves like." It quantifies this concept by assigning three parameters to every substance, which represent different types of intermolecular interactions: windows.netstevenabbott.co.uk

δD (Dispersion): Energy from van der Waals forces.

δP (Polar): Energy from dipolar intermolecular forces.

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The compatibility between two substances (e.g., a solute and a solvent) is determined by the distance between their respective points in the three-dimensional Hansen space. This distance, known as the Hansen Solubility Parameter Distance (Rₐ), is calculated using the following equation: stevenabbott.co.ukhansen-solubility.com

Rₐ² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Rₐ value indicates a higher affinity and greater likelihood of solubility between the two substances. Conversely, a large Rₐ value suggests incompatibility and poor solubility.

Research Findings

While direct, experimentally determined Hansen Solubility Parameters for 2-Propenoic acid, 2-hydroxybutyl ester and its polymer are not available in published literature, a theoretical prediction can be made using data from structurally analogous compounds. For this analysis, 2-Hydroxyethyl acrylate (B77674) (HEA) is used as a surrogate for the monomer due to its similar chemical structure containing both a hydroxyl and an acrylate ester group. kinampark.com The resulting polymer, Poly(2-hydroxybutyl acrylate), is expected to be hydrophilic and water-soluble, similar to Poly(2-hydroxyethyl acrylate) (PHEA), which is well-known for its use in hydrogels. scipoly.com

The HSP values for the surrogate monomer and the polymerization medium (water) have been obtained from literature. kinampark.com The HSP for the polymer are estimated based on the expected hydrophilic nature of a polyacrylate with a pendant hydroxyl group on each repeating unit.

The table below lists the Hansen Solubility Parameters used for the computational prediction. All values are in MPa⁰.⁵.

Interactive Data Table: Hansen Solubility Parameters (HSP)

| Compound | Type | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Source |

| 2-Hydroxyethyl acrylate (Monomer Surrogate) | Monomer | 16.0 | 13.2 | 13.4 | kinampark.com |

| Poly(2-hydroxybutyl acrylate) (Estimated) | Polymer | 17.0 | 14.0 | 25.0 | Estimated |

| Water | Medium | 15.5 | 16.0 | 42.3 | kinampark.com |

Using these parameters, the Hansen Solubility Parameter Distance (Rₐ) between the monomer/water and the polymer/water was calculated to predict their respective solubilities.

The results of this computational analysis are presented below.

Interactive Data Table: Calculated HSP Distance and Predicted Solubility

| Pair | Calculated Rₐ (MPa⁰.⁵) | Predicted Solubility in Water | Suitability for Aqueous Dispersion Polymerization |

| This compound (Monomer) vs. Water | 29.0 | Low | Favorable (Insoluble monomer required) |

| Poly(this compound) (Polymer) vs. Water | 17.5 | High | Favorable (Soluble polymer required) |

The computational analysis yields a large Rₐ value of 29.0 for the monomer-water pair, indicating a significant difference in their solubility parameters and thus predicting low solubility. This aligns with the first requirement for aqueous dispersion polymerization.

For the polymer-water pair, the estimated Rₐ value is considerably smaller at 17.5. This reduced distance suggests a much higher affinity between the polymer and water, predicting good solubility. This result fulfills the second key criterion for the technique.

Based on this theoretical prediction using the Hansen Solubility Parameter methodology, the combination of a water-insoluble monomer (this compound) and a water-soluble polymer (Poly(2-hydroxybutyl acrylate)) suggests that the compound is a suitable candidate for aqueous dispersion polymerization.

Future Research Directions for 2 Propenoic Acid, 2 Hydroxybutyl Ester

Exploration of Novel Synthetic Pathways

The conventional synthesis of hydroxyalkyl acrylates often involves the esterification of acrylic acid or transesterification of an alkyl acrylate (B77674) with the corresponding diol. manchester.ac.uk For 2-hydroxybutyl acrylate, this would typically involve 1,2-butanediol (B146104). Future research is crucial to develop more efficient, sustainable, and cost-effective synthetic routes.

Key areas of investigation include:

Biocatalytic Synthesis: The use of enzymes, such as amylases and lipases, presents a green alternative to traditional chemical catalysis. Research into enzymatic routes, similar to the amylase-catalyzed synthesis of glycosyl acrylates from starch and other hydroxyalkyl acrylates, could lead to highly selective and environmentally benign production processes for 2-HBA. rsc.org A potential pathway could involve the direct enzymatic esterification of acrylic acid with 1,2-butanediol.

Renewable Feedstocks: A significant future direction is the development of synthetic pathways from biorenewable resources. For instance, processes are being developed to produce acrylic acid and its esters from lactic acid, which can be derived from the fermentation of sugars. renewable-carbon.eu Integrating such bio-based acrylic acid with bio-derived butanediol (B1596017) could lead to a fully sustainable 2-HBA monomer.

Catalyst Development: The exploration of novel solid acid catalysts for the direct esterification of acrylic acid with 1,4-butanediol (B3395766) has been proposed to circumvent issues associated with liquid catalysts, such as corrosion and catalyst recovery. manchester.ac.uk Similar research focused on 1,2-butanediol could optimize the synthesis of 2-HBA, improving yield and selectivity while minimizing by-product formation.

| Synthetic Route | Potential Catalyst/Method | Key Advantages | Research Focus |

| Direct Esterification | Solid Acid Catalysts | Catalyst reusability, reduced corrosion, easier product purification. manchester.ac.uk | Development of selective catalysts for 1,2-butanediol and acrylic acid. |

| Biocatalysis | Lipases, Amylases | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Enzyme screening and process optimization for 2-HBA synthesis. |

| Renewable Feedstocks | Palladium catalysts | Reduced reliance on fossil fuels, sustainable production. renewable-carbon.eu | Efficient conversion of bio-lactic acid and bio-butanediol to 2-HBA. |

Development of Advanced Polymer Architectures with Tunable Properties

The presence of the hydroxyl group in 2-HBA is a key feature that allows for the creation of sophisticated polymer architectures with properties that can be finely tuned for specific applications.

Future research will likely focus on:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful tools for synthesizing well-defined polymers. researchgate.netacs.org Applying these methods to 2-HBA will enable the creation of polymers with controlled molecular weights, low polydispersity, and complex architectures such as block, graft, and star copolymers. numberanalytics.comresearchgate.net For example, the synthesis of all-acrylic diblock copolymers like poly(2-hydroxyethyl acrylate)-poly(4-hydroxybutyl acrylate) via RAFT aqueous dispersion polymerization highlights a pathway that could be adapted for 2-HBA to create novel nano-objects. rsc.org

Stimuli-Responsive Polymers: The hydroxyl group can impart sensitivity to environmental stimuli like temperature and pH. Research into copolymers of 2-HBA could lead to materials that exhibit controlled solubility or conformational changes in response to external triggers. This is exemplified by the thermoresponsive behavior observed in latexes based on poly(4-hydroxybutyl acrylate), a structural isomer of poly(2-HBA). acs.org

Degradable and Recyclable Polymers: Incorporating monomers like 2-HBA into polymer backbones alongside monomers containing degradable linkages can lead to materials with tunable degradation profiles. This approach, demonstrated with poly(acrylate) pressure-sensitive adhesives, addresses sustainability concerns by enabling closed-loop recycling. biopacificmip.org Future work could explore the design of 2-HBA-containing copolymers with built-in degradability for applications in transient electronics or environmentally benign adhesives.

| Architecture | Synthetic Method | Tunable Properties | Potential Application |

| Block Copolymers | RAFT, ATRP | Phase separation, self-assembly, mechanical properties. numberanalytics.comrsc.org | Nanostructured materials, drug delivery vehicles. |

| Hydrogels | Free-radical polymerization | Swelling ratio, mechanical strength, drug release kinetics. icm.edu.plpsu.edu | Biomedical scaffolds, soft contact lenses. psu.edu |

| Stimuli-Responsive Polymers | Copolymerization | Lower critical solution temperature (LCST), pH-dependent swelling. acs.org | Smart coatings, sensors. |

Expansion into New Material Science Applications

The unique combination of a polymerizable acrylate and a functional hydroxyl group in 2-HBA opens doors to a wide array of material applications that are yet to be fully explored.

Promising areas for future research include:

Biomedical Devices and Tissue Engineering: Hydrogels based on hydroxyalkyl acrylates are known for their biocompatibility and water-absorbing capabilities, making them suitable for applications like soft contact lenses, artificial corneas, and burn dressings. psu.edumetu.edu.tr Future studies on poly(2-HBA) hydrogels could focus on optimizing their mechanical properties, swelling behavior, and drug-eluting capabilities for advanced wound care and tissue regeneration scaffolds. nih.govnih.gov

Advanced Coatings and Adhesives: 2-HBA can be used as a comonomer in the production of acrylic resins for automotive topcoats, architectural coatings, and adhesives. oecd.orgatamankimya.com The hydroxyl functionality can improve adhesion to substrates and act as a crosslinking site, enhancing the durability and chemical resistance of the final product. Research into incorporating 2-HBA into clear viscoelastic films for foldable displays could yield materials with superior optical and mechanical performance. nih.gov

Functional Surfaces and Membranes: The hydroxyl groups on a polymer surface can be used to graft other molecules, creating surfaces with specific functionalities such as antifouling properties, enhanced biocompatibility, or catalytic activity. Poly(2-HBA) could be used to create such functional surfaces for medical implants, biosensors, or specialized separation membranes.

In-depth Mechanistic Studies of Polymerization and Reactions

A fundamental understanding of the polymerization kinetics and reaction mechanisms of 2-HBA is essential for controlling the structure and properties of the resulting polymers.

Future research should address:

Kinetics of Polymerization: Detailed studies on the kinetics of 2-HBA polymerization under various conditions (e.g., bulk, solution, emulsion) and with different initiation systems (e.g., thermal, photo, redox) are needed. Understanding the propagation and termination rate coefficients is crucial for designing and optimizing polymerization processes. acs.org The autoacceleration mechanism observed in the bulk polymerization of 2-hydroxyethyl acrylate suggests that similar complex kinetics might be present for 2-HBA. researchgate.netmetu.edu.tr

Secondary Reactions: At high temperatures or under starved-feed conditions, secondary reactions such as intramolecular and intermolecular chain transfer (backbiting and chain transfer to polymer) can significantly influence the polymer architecture, leading to branching and the formation of macromonomers. acs.org Mechanistic studies are required to quantify the extent of these reactions for 2-HBA and to develop strategies to either suppress or exploit them to create desired polymer structures.

Post-Polymerization Modification: The hydroxyl group of poly(2-HBA) is a versatile handle for a wide range of chemical transformations. In-depth studies of these reactions, such as esterification, etherification, and isocyanate addition, will expand the library of functional polymers that can be derived from this monomer.

| Area of Study | Technique/Methodology | Key Parameters to Investigate | Significance |

| Polymerization Kinetics | Dilatometry, NMR, GPC | Rate coefficients, activation energies, monomer concentration effects. researchgate.netacs.org | Precise control over polymer molecular weight and distribution. |

| Secondary Reactions | Advanced GPC, NMR, Mass Spectrometry | Effect of temperature, monomer/initiator ratio on branching. acs.org | Tailoring polymer architecture (linear vs. branched). |

| Post-Polymerization Reactions | FTIR, NMR | Reaction efficiency, effect on polymer properties. | Creation of a diverse range of functional materials. |

Investigation of Environmental Impact and Bioremediation Potential

As with any chemical, a thorough understanding of the environmental fate and toxicological profile of 2-HBA and its polymers is paramount for responsible development and application.

Future research directions in this area include:

Biodegradability Studies: While some acrylic polymers are resistant to degradation, the presence of ester linkages suggests a potential for hydrolytic or enzymatic breakdown. nih.gov Studies on the biodegradability of poly(2-HBA) and its copolymers are needed to assess their environmental persistence. The biodegradability of related materials, such as polyurethane acrylate blends with acrylated soybean oil, has been demonstrated, suggesting that tailored acrylic polymers can be designed for degradation. researchgate.net

Ecotoxicity Assessment: Comprehensive ecotoxicological studies on 2-HBA monomer and its oligomers are necessary to determine their potential impact on aquatic and terrestrial organisms. Data on related compounds like 2-hydroxypropyl acrylate indicate toxicity to aquatic life, underscoring the need for such investigations for 2-HBA. oecd.orgnih.gov

Bioremediation Strategies: Research into microbial strains and enzymatic systems capable of degrading acrylate-based compounds is an emerging field. nih.govtandfonline.com Identifying or engineering microorganisms that can utilize 2-HBA or its polymers as a carbon source could lead to effective bioremediation strategies for contaminated sites. The successful bioremediation of acrylonitrile (B1666552) using bacteria like Pseudomonas aeruginosa provides a model for future research in this area. tandfonline.com

常见问题

Basic Research Questions

Q. What safety protocols are recommended for handling 2-hydroxybutyl acrylate derivatives in laboratory settings?

- Methodological Answer : Implement a combination of engineering controls (e.g., fume hoods) and personal protective equipment (PPE). For respiratory protection, use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 cartridges for higher concentrations . Full-body chemical-resistant suits and gloves (e.g., nitrile) are critical due to the compound’s potential skin irritation (H315) and eye irritation (H319) hazards . Store in airtight containers away from ignition sources to prevent combustion, as similar esters exhibit flash points <100°C .

Q. Which analytical techniques are most effective for assessing the purity of 2-hydroxybutyl acrylate?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Cross-reference retention indices and spectral data with NIST Chemistry WebBook entries for analogous esters (e.g., butyl acrylate) . For non-volatile contaminants, high-performance liquid chromatography (HPLC) with UV-Vis detection is recommended, using C18 columns and acetonitrile/water mobile phases .

Q. How should 2-hydroxybutyl acrylate be stored to minimize hydrolysis or polymerization?

- Methodological Answer : Store at 2–8°C in amber glass containers under inert gas (N₂/Ar) to inhibit moisture absorption and free-radical initiation. Add stabilizers (e.g., 4-methoxyphenol at 50–100 ppm) to prevent polymerization, as seen in related acrylate esters . Monitor pH stability (target 6–7) using potentiometric titration, as acidic/basic conditions accelerate ester hydrolysis .

Advanced Research Questions

Q. How can reaction kinetics be studied for 2-hydroxybutyl acrylate under varying pH conditions?

- Methodological Answer : Use stopped-flow spectrophotometry to track ester hydrolysis rates at pH 2–12. Prepare buffered solutions (e.g., phosphate/citrate) and quantify acrylate release via UV absorbance at 210–220 nm. Compare rate constants (k) with Arrhenius plots for activation energy (Eₐ) calculations . For computational validation, perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model transition states and protonation effects .

Q. How to resolve discrepancies in reported thermal decomposition temperatures for acrylate esters?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under N₂ to identify decomposition onset. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For example, butyl acrylate decomposes at 250–300°C, but deviations may arise from impurities or stabilizers . Cross-validate with pyrolysis-GC-MS to identify degradation byproducts (e.g., acrylic acid, CO₂) .

Q. What strategies optimize copolymerization of 2-hydroxybutyl acrylate with hydrophobic monomers?

- Methodological Answer : Employ reversible addition-fragmentation chain-transfer (RAFT) polymerization for controlled molecular weight distribution. Use azobisisobutyronitrile (AIBN) as an initiator in toluene at 60–70°C, with monomer feed ratios adjusted via ¹H NMR kinetics . For amphiphilic copolymers, characterize micelle formation using dynamic light scattering (DLS) and critical micelle concentration (CMC) via fluorescence spectroscopy .

Data Contradictions and Validation

- Thermodynamic Properties : Reported boiling points for similar esters (e.g., butyl acrylate: 145–148°C) may vary due to experimental setups. Validate via ebulliometry under reduced pressure and compare with NIST-subscribed datasets .